

A Technical Guide to the Natural Sources of Septeremophilane Compounds

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Compound of Interest

Compound Name: Septeremophilane E

Cat. No.: B12424727

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Septeremophilane compounds belong to the eremophilane-type sesquiterpenoids, a class of natural products characterized by a bicyclic carbon skeleton. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This guide provides a comprehensive overview of the natural sources of septeremophilane compounds, details on their isolation and characterization, and a summary of quantitative data to aid in research and development efforts.

Natural Sources of Septeremophilane Compounds

Septeremophilane and other eremophilane-type sesquiterpenoids are primarily found in two major kingdoms of life: plants and fungi.

Fungal Sources

Fungi, particularly endophytic and marine-derived species, are a rich and diverse source of eremophilane-type sesquiterpenoids. A significant number of these compounds, estimated to be around 180, have been reported from fungal origins^[1]. These fungal metabolites often exhibit a wide array of bioactivities, making them promising candidates for drug discovery^[1].

Key Fungal Genera:

- *Penicillium* sp.: A fungus, *Penicillium* sp. L1, isolated from basalt fibre, has been shown to produce novel nor-eremophilane sesquiterpenoids[2].
- *Acremonium* sp.: An *Acremonium* species isolated from deep-sea sediments has been identified as a source of eremophilane-type sesquiterpenoids[3].
- *Septoria rudbeckiae*: This fungus is known to produce trinor- and tetrnor-eremophilane sesquiterpenoids that exhibit anti-neuroinflammatory activity[2].
- *Eutypella* sp.: A deep-sea fungus, *Eutypella* sp., has also been found to produce eremophilane-type sesquiterpenoids[2].

Plant Sources

The Asteraceae family is the most prominent plant source of eremophilane-type sesquiterpenes. These compounds are considered chemotaxonomic markers for several genera within this family[1].

Key Plant Genera:

- *Ligularia*: Species within this genus are well-known producers of eremophilane sesquiterpenes. For example, *Ligularia macrophylla* has yielded several new eremophilane sesquiterpenes[3].
- *Senecio*: This genus is another significant source of eremophilane-type compounds[1][4].
- *Cacalia*: Along with *Ligularia* and *Senecio*, *Cacalia* is a key genus in the Asteraceae family for these types of sesquiterpenoids[1][4].
- *Petasites*: This genus is also recognized as a source of eremophilane-type sesquiterpenes[1].

While predominantly found in Asteraceae, a limited number of eremophilane-type sesquiterpenes have also been identified in the Scrophulariaceae family, specifically from *Rehmannia glutinosa*[1].

Quantitative Data on Isolated Septemophilane Compounds

The yield of septemophilane and related eremophilane compounds can vary significantly depending on the source organism and the extraction and purification methods employed. The following table summarizes available quantitative data from the literature.

Compound Name	Natural Source	Yield	Reference
6 β -sarracinoxyloxy-1 β ,10 β -epoxy-furanoeremophilane	Ligularia macrophylla	Not explicitly quantified in abstract	[3]
6 α -angeloyloxy-10 β H-furanoeremophil-1-one	Ligularia macrophylla	Not explicitly quantified in abstract	[3]
1 α -hydroxy-9-deoxycacalol	Ligularia macrophylla	Not explicitly quantified in abstract	[3]
1 β -hydroxy-11(R,S)-8-oxoeremophil-6,9-dien-12-al	Ligularia macrophylla	Not explicitly quantified in abstract	[3]
Nor-eremophilanol A-C	Penicillium sp. L1	Not explicitly quantified in abstract	[2]

Note: This table is intended to be illustrative. Researchers should consult the primary literature for detailed quantitative data.

Experimental Protocols

The isolation and characterization of septemophilane compounds involve a series of standard natural product chemistry techniques. The following is a generalized protocol based on methodologies cited in the literature.

General Isolation and Purification Protocol

- Sample Collection and Preparation:

- Fungal Sources: Fungi are typically cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid media (e.g., Potato Dextrose Agar)[5][6]. The fermentation broth and/or mycelia are harvested after a specific incubation period.
- Plant Sources: The relevant plant parts (e.g., roots, rhizomes, aerial parts) are collected, dried, and powdered.

• Extraction:

- The prepared fungal or plant material is extracted with an organic solvent. Common solvents used include methanol, ethanol, and ethyl acetate[6][7].
- Liquid-liquid extraction is a frequently employed method for fungal cultures, where the culture medium is extracted with an immiscible organic solvent[7].
- For solid materials, maceration or Soxhlet extraction is typically used.

• Purification:

- The crude extract is subjected to various chromatographic techniques to isolate individual compounds.
- Column Chromatography: This is often the first step in purification, using stationary phases like silica gel or Sephadex LH-20.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is commonly used for the final purification of compounds to a high degree of purity[6].
- High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully applied for the preparative separation of related compounds from fungal extracts[6].

• Structure Elucidation:

- The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC)
NMR experiments are crucial for determining the carbon skeleton and stereochemistry.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
- X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation[3].

Visualizations

Biosynthetic Pathway of Eremophilane-Type Sesquiterpenoids

The biosynthesis of eremophilane-type sesquiterpenes is known to deviate from the standard isoprene rule, involving a characteristic methyl migration step from farnesyl diphosphate[1].



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